2,5-Dihydroxybenzenesulfonic Acid

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido dobesílico se puede sintetizar mediante la sulfonación de la hidroquinonaLas condiciones de reacción típicas incluyen el uso de ácido sulfúrico concentrado (H2SO4) como agente sulfonante y temperaturas elevadas para facilitar la reacción .

Métodos de producción industrial

En entornos industriales, la producción de ácido dobesílico sigue una ruta sintética similar pero a mayor escala. El proceso implica la adición controlada de hidroquinona a ácido sulfúrico concentrado bajo condiciones de temperatura cuidadosamente controladas para asegurar la formación eficiente del grupo ácido sulfónico. El producto resultante se purifica luego a través de procesos de cristalización y filtración para obtener ácido dobesílico de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido dobesílico sufre varias reacciones químicas, que incluyen:

Oxidación: Los grupos fenólicos en el ácido dobesílico se pueden oxidar para formar quinonas.

Reducción: El grupo ácido sulfónico se puede reducir en condiciones específicas.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución con varios reactivos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se pueden usar agentes reductores como borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar reactivos como cloruros de acilo y haluros de alquilo para reacciones de sustitución.

Productos principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Formas reducidas del grupo ácido sulfónico.

Sustitución: Varios derivados fenólicos sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Vasoprotective Agent:

Dobesilic acid and its derivatives, particularly calcium dobesilate, are used as vasoprotective agents. They are indicated for treating various vascular disorders, including diabetic retinopathy and varicose veins. The mechanism involves improving endothelial function and reducing vascular permeability. Clinical trials have demonstrated the efficacy of dobesilic acid in reducing hemorrhage associated with these conditions .

Antihemorrhagic Properties:

Ethamsylate, a derivative of dobesilic acid, is utilized as an antihemorrhagic agent. It is particularly effective in managing bleeding episodes and is indicated for conditions such as menorrhagia and surgical bleeding . The compound works by stabilizing capillary walls and enhancing platelet aggregation.

Skin Treatment:

Recent studies indicate that this compound can be used for skin treatments, particularly for lightening hyperpigmentation and addressing photoaging. Its application in dermatology is based on its ability to inhibit melanin production, making it suitable for treating melanic dyschromia .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC):

this compound is employed in HPLC for the separation and analysis of various compounds. The reverse-phase HPLC method using Newcrom R1 columns allows for effective analysis under simple conditions, utilizing a mobile phase comprising acetonitrile, water, and phosphoric acid . This method is scalable and applicable for isolating impurities in preparative separations.

Mass Spectrometry Compatibility:

For applications requiring mass spectrometry compatibility, phosphoric acid can be replaced with formic acid in the mobile phase. This adjustment facilitates the detection of dobesilic acid and its derivatives in complex mixtures .

Case Study 1: Clinical Efficacy of Calcium Dobesilate

A clinical trial assessed the effectiveness of calcium dobesilate in patients with diabetic retinopathy. Results indicated a significant reduction in retinal hemorrhage compared to placebo groups. The study highlighted the compound's role in improving visual acuity and reducing the need for surgical interventions .

Case Study 2: Dermatological Use

A study investigated the effects of topical application of this compound on skin hyperpigmentation. Over a 12-week period, participants exhibited a marked improvement in skin tone uniformity and a reduction in dark spots, supporting its use as a cosmetic agent .

Data Tables

| Application Area | Compound Form | Indications | Mechanism of Action |

|---|---|---|---|

| Pharmaceutical | Calcium dobesilate | Diabetic retinopathy | Improves endothelial function |

| Pharmaceutical | Ethamsylate | Menorrhagia | Stabilizes capillary walls |

| Dermatological | This compound | Skin hyperpigmentation | Inhibits melanin production |

| Analytical Chemistry | HPLC Method | Compound analysis | Separation using acetonitrile-water-phosphoric acid |

Mecanismo De Acción

El ácido dobesílico ejerce sus efectos principalmente a través de su interacción con el sistema microcirculatorio. Reduce la permeabilidad capilar al estabilizar la membrana basal e interactuar con mediadores bioquímicos que influyen en la permeabilidad endotelial. Esta acción ayuda a reducir el edema y mejorar el flujo sanguíneo en las áreas afectadas .

Comparación Con Compuestos Similares

Compuestos similares

Hidroquinona: Un compuesto fenólico con propiedades químicas similares pero que carece del grupo ácido sulfónico.

Ácido bencensulfónico: Contiene el grupo ácido sulfónico pero carece de los grupos hidroxilo fenólicos.

Dobesilato de calcio: La sal de calcio del ácido dobesílico, utilizada como agente vasoprotector.

Singularidad

El ácido dobesílico es único debido a su doble clasificación como un fenol y un ácido sulfónico. Esta doble funcionalidad le permite participar en una amplia gama de reacciones químicas y lo convierte en un compuesto versátil tanto en investigación como en aplicaciones industriales .

Actividad Biológica

2,5-Dihydroxybenzenesulfonic acid (DHBS), also known as dobesilic acid, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and clinical applications based on diverse research findings.

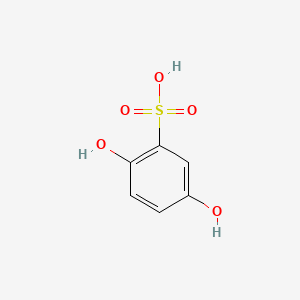

Chemical Structure and Properties

This compound has the molecular formula C₆H₆O₅S. Its structure features two hydroxyl groups at the 2 and 5 positions of a benzene ring, along with a sulfonic acid group. This unique arrangement contributes to its distinct biological activities compared to structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Hydroquinone | Two hydroxyl groups on a benzene ring | Lacks sulfonic acid functionality |

| 4-Hydroxybenzenesulfonic Acid | Hydroxyl group at position 4 on benzene | Different position of hydroxyl group |

| Calcium Dobesilate | Calcium salt form of DHBS | Used specifically for medicinal purposes |

| Ethamsylate | Contains a sulfonamide group | Different functional group affecting activity |

| Sodium Dodecyl Sulfate | Long aliphatic chain attached to sulfonate | Primarily used as a surfactant |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-Inflammatory Properties : DHBS has been studied for its potential to reduce inflammation. It may modulate inflammatory pathways, making it relevant for conditions like chronic venous insufficiency and diabetic retinopathy .

- Microcirculation Improvement : Studies suggest that DHBS can enhance microcirculation and capillary resistance, which is beneficial in treating vascular-related disorders .

- Oxidative Stress Modulation : The compound appears to influence oxidative stress within cells, potentially offering protective effects against oxidative damage .

- Antimicrobial Activity : Some investigations have reported weak antibacterial activity associated with DHBS . However, its primary applications are more focused on vascular health and inflammation rather than direct antimicrobial effects.

Treatment of Diabetic Retinopathy

A meta-analysis of clinical trials highlighted the effectiveness of DHBS in treating diabetic retinopathy (DR). In particular, the combination of Chinese patent medicines with calcium dobesilate (a derivative of DHBS) showed significant reductions in microaneurysm counts and hemorrhage areas in patients with DR .

Dermatological Uses

Clinical studies have demonstrated that topical applications of DHBS can effectively treat skin conditions such as actinic keratosis and seborrheic keratosis. For instance, patients treated with emulsion containing 2.5% DHBS exhibited noticeable improvements in lesion appearance after four weeks of treatment .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:

- Endothelial Function Modulation : DHBS may enhance endothelial function, contributing to improved vascular health.

- Reduction of Capillary Permeability : By decreasing capillary permeability, DHBS may help alleviate symptoms associated with venous insufficiency.

- Inhibition of Adipogenesis : Research indicates that DHBS can inhibit the differentiation of pre-adipocytes into adipocytes, suggesting potential applications in metabolic disorders .

Case Studies and Research Findings

Several case studies have documented the efficacy of DHBS in clinical settings:

- In one study involving patients with actinic keratosis, significant lesion reduction was observed after treatment with creams containing varying concentrations of DHBS over periods ranging from two to four weeks .

- Another trial demonstrated the compound's ability to lower triglyceride accumulation in pre-adipocyte cultures, indicating its role in metabolic regulation .

Propiedades

IUPAC Name |

2,5-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCSJBQLWJEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045014 | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-46-0 | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dobesilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobesilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dihydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOBESILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO0PAT081I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.